

A Comprehensive Spectroscopic Guide to 2-Phenylpentanoic Acid

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Compound of Interest

Compound Name: 2-Phenylpentanoic acid

CAS No.: 5558-45-2

Cat. No.: B1267604

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for **2-phenylpentanoic acid**, a chiral carboxylic acid with applications in organic synthesis and medicinal chemistry. As a key building block, understanding its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-phenylpentanoic acid**, offering insights into its molecular structure and chemical properties.

Introduction

2-Phenylpentanoic acid, with the CAS number 5558-45-2, is an aromatic carboxylic acid featuring a pentanoic acid backbone substituted with a phenyl group at the alpha-carbon.^[1] This structure, possessing a chiral center, makes it a valuable intermediate in stereoselective synthesis. The presence of both a hydrophobic phenyl group and a hydrophilic carboxylic acid moiety imparts distinct chemical characteristics that are reflected in its spectroscopic

signatures. A thorough understanding of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations.

Molecular Structure and Spectroscopic Correlation

The molecular structure of **2-phenylpentanoic acid** is the foundation for interpreting its spectroscopic data. The key structural features include a monosubstituted benzene ring, a chiral methine group, a propyl chain, and a carboxylic acid functional group. Each of these components will give rise to characteristic signals in the different spectroscopic techniques employed.

Caption: Molecular structure of **2-Phenylpentanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-phenylpentanoic acid** is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methylene and methyl protons of the propyl chain, and the acidic proton of the carboxylic acid.

Experimental Protocol:

A typical ^1H NMR experiment would involve dissolving a few milligrams of **2-phenylpentanoic acid** in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Predicted ^1H NMR Data:



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Interpretation:

- **Carboxylic Acid Proton (~11-12 ppm):** This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be concentration-dependent.
- **Aromatic Protons (~7.2-7.4 ppm):** The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.
- **Alpha-Methine Proton (~3.5 ppm):** The proton attached to the chiral carbon (α -carbon) is deshielded by both the phenyl ring and the carboxylic acid group, and it is expected to be a triplet due to coupling with the adjacent methylene protons.
- **Propyl Chain Protons (~0.9-2.0 ppm):** The protons of the propyl group will give rise to more upfield signals. The terminal methyl group will be a triplet, and the two methylene groups will appear as complex multiplets due to coupling with each other and the α -methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for

each unique carbon atom.

Predicted ^{13}C NMR Data:



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Interpretation:

- **Carbonyl Carbon (~178-180 ppm):** The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule.
- **Aromatic Carbons (~127-140 ppm):** The six carbons of the phenyl ring will have distinct chemical shifts, with the quaternary carbon attached to the pentanoic acid chain appearing at the downfield end of this range.
- **Alpha-Carbon (~50-55 ppm):** The chiral carbon atom is deshielded by the adjacent phenyl and carboxyl groups.
- **Propyl Chain Carbons (~13-40 ppm):** The carbons of the propyl chain are in the aliphatic region of the spectrum, with the methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

The IR spectrum of **2-phenylpentanoic acid** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (if it is a liquid at room temperature), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.

Characteristic IR Absorption Bands:



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Interpretation:

The most prominent features in the IR spectrum of **2-phenylpentanoic acid** are the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations, and the strong carbonyl (C=O) absorption around 1710 cm^{-1} . The presence of the aromatic ring is confirmed by the C-H stretching bands just above 3000 cm^{-1} and the characteristic C=C stretching bands in the $1600\text{-}1450\text{ cm}^{-1}$ region. The out-of-plane bending vibrations for a monosubstituted benzene ring are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

A mass spectrum of **2-phenylpentanoic acid** can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the

sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum Data:



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Interpretation:

The molecular ion peak at m/z 178 would confirm the molecular weight of **2-phenylpentanoic acid** ($C_{11}H_{14}O_2$).^[2] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 133. The base peak is often the tropylium ion at m/z 91, formed through rearrangement and fragmentation. The presence of a phenyl group is indicated by the fragment at m/z 77.



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Caption: Predicted major fragmentation pathway of **2-Phenylpentanoic acid** in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of **2-phenylpentanoic acid**. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Experimental verification of this data is recommended for any critical application. This detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this important chemical entity.

References

- PubChem. **2-Phenylpentanoic acid**. [[Link](#)]

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Sources

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